molecular formula C14H12N2O2 B1613052 6-amino-3-benzylbenzo[d]oxazol-2(3H)-one CAS No. 1017199-00-6

6-amino-3-benzylbenzo[d]oxazol-2(3H)-one

Cat. No. B1613052
M. Wt: 240.26 g/mol
InChI Key: RVSUQOYXAQTQNX-UHFFFAOYSA-N
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Description

“6-amino-3-benzylbenzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C7H6N2O . It is also known as 1,3-Benzoxazol-6-amine .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in various studies . For instance, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed . This reaction allows divergent syntheses of two significant N-heterocycles .


Molecular Structure Analysis

The molecular structure of “6-amino-3-benzylbenzo[d]oxazol-2(3H)-one” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy . The compound contains a total of 17 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Oxazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-amino-3-benzylbenzo[d]oxazol-2(3H)-one” include a melting point of 88 °C, slight solubility in water, and sensitivity to air .

properties

IUPAC Name

6-amino-3-benzyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-11-6-7-12-13(8-11)18-14(17)16(12)9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSUQOYXAQTQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640577
Record name 6-Amino-3-benzyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-3-benzylbenzo[d]oxazol-2(3H)-one

CAS RN

1017199-00-6
Record name 6-Amino-3-benzyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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